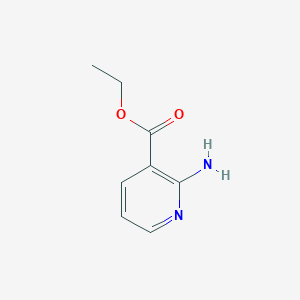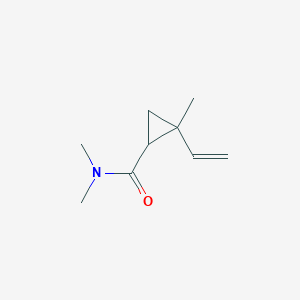
去甲拓扑替康
描述
N-Desmethyl Topotecan is a synthetic compound that is commonly used in the treatment of various types of cancer . It is a derivative of Topotecan, which is a powerful chemotherapy drug used to treat ovarian, lung, and cervical cancer . N-Desmethyl Topotecan is a metabolite of Topotecan that is formed when Topotecan is broken down in the body .
Synthesis Analysis
N-Desmethyl Topotecan is formed when Topotecan undergoes hepatic N-demethylation . The isolated material was shown to be approximately 95% pure . Mass spectrometry data along with the HPLC retention data and fluorescence data are consistent with the metabolite’s being N-desmethyl topotecan .Molecular Structure Analysis
The molecular formula of N-Desmethyl Topotecan is C22H21N3O5 . The average molecular weight is 407.4198 Da and the monoisotopic mass is 407.148132 Da .Chemical Reactions Analysis
Topotecan, the parent compound of N-Desmethyl Topotecan, undergoes a unique structural feature, a pH-dependent lactone ring-opening/closing reversible reaction . This property is likely to be shared by N-Desmethyl Topotecan.Physical And Chemical Properties Analysis
The chemical structure of N-Desmethyl Topotecan is based on a lactone ring . Most of the agent is excreted by the kidneys, so dose adjustment is necessary when renal function is impaired . In contrast, pharmacokinetic behavior is unchanged in patients with limited hepatic function .科学研究应用
Chemotherapeutic Agent
N-Desmethyl Topotecan is a metabolite of Topotecan , which is a topoisomerase inhibitor used as a chemotherapeutic agent to treat ovarian and small cell lung cancer .
Blood-Brain Barrier Permeability
Studies have suggested that Topotecan can cross the Blood-Brain Barrier (BBB) and can be used to treat brain metastases . However, pharmacokinetic data demonstrated that Topotecan peak concentration in the brain extracellular fluid after systemic injection was ten times lower than in the blood, suggesting less than optimal BBB penetration by Topotecan .
Ultrasound-Mediated BBB Permeability
High-Intensity Focused Ultrasound (HIFU) with microbubbles treatment can open the BBB and significantly increase Topotecan concentration in the brain . This opens the potential clinical application of Topotecan as a tool to predict Topotecan loco-regional brain concentration in patients with Glioblastomas (GBMs) undergoing experimental HIFU treatments .
Phenytoin Interaction
Phenytoin, an anticonvulsant, alters the disposition of Topotecan and N-Desmethyl Topotecan . Phenytoin coadministration increased lactone and total Topotecan clearance . This suggests that Topotecan may undergo further hepatic metabolism .
Cerebrospinal Fluid Penetration
N-Desmethyl Topotecan can penetrate into the cerebrospinal fluid . This is significant as it suggests a potential application in treating diseases of the central nervous system .
Pharmacokinetics Studies
A sensitive high-performance liquid chromatography (HPLC) method for the determination of Topotecan and total levels of Topotecan was developed and used in several pharmacokinetics studies . This method can also be applied to N-Desmethyl Topotecan .
作用机制
Target of Action
N-Desmethyl Topotecan, a metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
The biochemical pathway affected by N-Desmethyl Topotecan involves the DNA replication process . By inhibiting topoisomerase I, it prevents the religation of the cleaved DNA strand, leading to the accumulation of cleavable complexes and single-strand DNA breaks . This disruption in the DNA replication process can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
Topotecan, the parent compound of N-Desmethyl Topotecan, undergoes a reversible, pH-dependent hydrolysis of the active lactone ring to yield a relatively inactive hydroxy acid in plasma . It is metabolized in the liver to N-desmethyl topotecan . The excretion of N-Desmethyl Topotecan occurs through urine (51% for IV administration; 20% for oral administration) and feces (18% for IV administration; 33% for oral administration) .
Result of Action
The result of N-Desmethyl Topotecan’s action is the disruption of DNA replication, leading to the accumulation of single-strand DNA breaks. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells. This makes N-Desmethyl Topotecan effective as an antineoplastic agent, used in the treatment of various cancers .
Action Environment
The action of N-Desmethyl Topotecan can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of the active lactone ring of Topotecan . Additionally, factors such as the patient’s liver function can influence the metabolism of Topotecan to N-Desmethyl Topotecan
安全和危害
Topotecan, the parent compound of N-Desmethyl Topotecan, has been associated with reports of interstitial lung disease . The principal toxicity of topotecan when administered at standard doses is neutropenia, but thrombocytopenia and anemia occur as well, while the nonhematological toxicities are usually mild .
属性
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433015 | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Topotecan | |
CAS RN |
190710-79-3 | |
| Record name | N-Desmethyl topotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)
